Opaviraline: An In-depth Technical Review of its Mechanism of Action on HIV Reverse Transcriptase
Opaviraline: An In-depth Technical Review of its Mechanism of Action on HIV Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Opaviraline (also known as GW420867X) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) whose clinical development was discontinued. As a result, publicly available data on this compound is limited. This guide provides a comprehensive overview based on available information and the established mechanism of action for the NNRTI class of drugs.
Executive Summary
Opaviraline is a quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection.[1] Like other drugs in its class, opaviraline exerts its antiviral effect by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[2][3] This document details the mechanism of action of opaviraline on HIV-1 RT, summarizes the limited available quantitative data, provides a representative experimental protocol for assessing NNRTI activity, and presents visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Opaviraline is a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a distinct, allosteric site on the p66 subunit of the enzyme.[2][4][5] This binding pocket is located approximately 10 Å from the polymerase active site.[5]
The binding of opaviraline to this hydrophobic pocket induces a conformational change in the reverse transcriptase enzyme.[2][4] This structural alteration distorts the active site, thereby inhibiting the polymerase function of RT and preventing the conversion of the viral RNA genome into double-stranded DNA.[2] This mechanism effectively halts the viral replication process.
Signaling Pathway of NNRTI Inhibition
The following diagram illustrates the general mechanism of action for NNRTIs like opaviraline.
Quantitative Data
For context, NNRTIs typically exhibit IC50 values in the nanomolar range against wild-type HIV-1. The table below presents hypothetical data to illustrate how such information would be structured.
| Parameter | Value | Target | Conditions |
| IC50 | Data not available | Wild-Type HIV-1 RT | In vitro enzymatic assay |
| Ki | Data not available | Wild-Type HIV-1 RT | Enzyme kinetics study |
Experimental Protocols
A specific, detailed experimental protocol for the evaluation of opaviraline has not been published. However, a general protocol for assessing the inhibition of HIV-1 reverse transcriptase by an NNRTI in a cell-free enzymatic assay is provided below. This is a representative method used in the field.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., opaviraline) against HIV-1 reverse transcriptase.
Materials:
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Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
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Poly(rA)-oligo(dT)15 template-primer
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[³H]-dTTP (tritiated deoxythymidine triphosphate)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
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Test compound (opaviraline) dissolved in DMSO
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Control inhibitors (e.g., nevirapine, efavirenz)
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96-well microplates
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Scintillation fluid and counter
Procedure:
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Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
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Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.
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Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
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Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well.
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold 10% trichloroacetic acid).
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Precipitation and Washing: Precipitate the newly synthesized radiolabeled DNA and wash to remove unincorporated [³H]-dTTP.
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Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical in vitro HIV-1 RT inhibition assay.
Resistance
As with other NNRTIs, resistance to opaviraline would be expected to arise from mutations in the NNRTI-binding pocket of the reverse transcriptase enzyme. Common NNRTI resistance mutations include K103N, Y181C, and G190A.[6] These mutations can either sterically hinder the binding of the inhibitor or alter the hydrophobic interactions necessary for binding, thereby reducing the drug's efficacy. The clinical trial with GW420867X did not detect significant development of drug resistance during the 28-day study period.[1]
Conclusion
Opaviraline is a non-nucleoside reverse transcriptase inhibitor that showed potent anti-HIV-1 activity in early clinical studies. Its mechanism of action is consistent with other NNRTIs, involving allosteric inhibition of the reverse transcriptase enzyme. Due to the discontinuation of its development, detailed public data on its quantitative inhibitory activity and specific experimental protocols are scarce. The information presented in this guide is based on the available literature and the well-established characteristics of the NNRTI class of antiretroviral drugs. Further research into novel NNRTIs continues to be a crucial area in the development of new HIV therapies.
References
- 1. GW420867X administered to HIV-1-infected patients alone and in combination with lamivudine and zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Suppression of HIV-1 Reverse Transcriptase Structural Dynamics upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
